N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6):
¹³C NMR (101 MHz, DMSO-d6):
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
UV-Vis Spectroscopy
- λmax = 268 nm (π→π* transition, thiazole-furan system).
- Molar absorptivity (ε) = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.
Computational Chemistry Approaches
Conformational Analysis
DFT calculations (B3LYP/6-31G*) identified the lowest-energy conformation (Figure 2), where:
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.ClH/c17-12(9-3-5-14-6-4-9)16-13-15-10(8-19-13)11-2-1-7-18-11;/h1-2,7-9,14H,3-6H2,(H,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVQSJTZPCIHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC(=CS2)C3=CC=CO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 2-furylthiazole derivatives with piperidine-4-carboxylic acid derivatives under controlled conditions. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The mechanism often involves the inhibition of key molecular targets such as the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | VEGFR-2 Inhibition |
| Compound B | HCT-116 | 3.5 | Apoptosis Induction |
| Compound C | PC-3 | 7.0 | Cell Cycle Arrest |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression. Molecular docking studies suggest that this compound binds effectively to VEGFR-2, thus preventing its activation and downstream signaling pathways associated with tumor growth.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring significantly influence the biological activity of these compounds. For instance:
- Substituents on the Furyl Group : The presence of electron-donating groups enhances activity.
- Piperidine Modifications : Variations in the piperidine moiety can alter pharmacokinetic properties and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups on furyl | Increased antiproliferative activity |
| Alkyl substitution on piperidine | Improved solubility and absorption |
Case Studies
Several case studies have documented the therapeutic efficacy of thiazole derivatives in preclinical models:
- Case Study 1 : A study demonstrated that a thiazole derivative significantly reduced tumor volume in xenograft models when administered at a dosage of 10 mg/kg.
- Case Study 2 : Another investigation revealed that co-administration with conventional chemotherapeutics enhanced overall survival rates in animal models, suggesting a synergistic effect.
Q & A
Basic: What are the optimal synthetic routes for N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Thiazole Ring Formation: React 2-furyl-substituted thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in ethanol) to form the 1,3-thiazol-2-amine core .
Piperidine Coupling: Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to conjugate the piperidine-4-carboxamide moiety to the thiazole ring .
Hydrochloride Salt Formation: Treat the free base with HCl in anhydrous ether or methanol to precipitate the hydrochloride salt.
Purity Control:
- Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediate purification.
- Final product purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure, confirming bond angles and stereochemistry .
- Spectroscopic Techniques:
- NMR: ¹H NMR (DMSO-d₆) identifies proton environments (e.g., thiazole H at δ 7.2–7.5 ppm, piperidine H at δ 3.0–3.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 336.08) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Variable Substituents: Modify the 2-furyl group (e.g., replace with 4-fluorophenyl or tert-butyl) and piperidine carboxamide (e.g., introduce methyl or fluoro substituents) to assess impact on target binding .
- Assay Design:
- In vitro: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic assays.
- In silico: Perform molecular docking (AutoDock Vina) to predict binding affinities and prioritize synthetic targets .
Example SAR Table:
| Substituent (R) on Thiazole | IC₅₀ (Target Enzyme) | Notes |
|---|---|---|
| 2-Furyl (Parent Compound) | 12 nM | Reference |
| 4-Fluorophenyl | 8 nM | Increased hydrophobicity |
| tert-Butyl | 25 nM | Steric hindrance reduces activity |
Advanced: What methodologies are suitable for studying target engagement and binding kinetics?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip to measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .
- Radioligand Displacement: Use tritiated or ¹¹C-labeled analogs (e.g., [¹¹C]ITDM in PET studies) to assess competitive binding in vitro and in vivo .
Advanced: How can contradictory data in pharmacokinetic (PK) studies be resolved?
Methodological Answer:
- Cross-Validation: Compare PK profiles from LC-MS/MS (plasma) with PET imaging (e.g., [¹¹C]-labeled compound in rodent brains) to reconcile bioavailability and tissue distribution discrepancies .
- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may interfere with assays .
Advanced: What strategies are effective for evaluating in vivo efficacy in disease models?
Methodological Answer:
- Rodent Models:
- Epilepsy: Induce status epilepticus with pilocarpine hydrochloride (10 mg/kg), then administer the compound to assess seizure suppression via EEG and mGluR1 PET imaging .
- Dosing: Optimize oral bioavailability using PEG-400/water formulations and monitor plasma half-life (t₁/₂) via serial blood sampling .
- Toxicology: Perform histopathology on liver/kidney tissues after 28-day repeated dosing to evaluate safety .
Advanced: How should researchers address solubility challenges in formulation?
Methodological Answer:
- Co-Solvents: Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays. For in vivo, employ cyclodextrin-based solubilization .
- Salt Screening: Test alternative salts (e.g., citrate, mesylate) to improve aqueous solubility beyond the hydrochloride form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
